molecular formula C14H15N3O3 B2963178 (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide CAS No. 444279-93-0

(Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide

Cat. No. B2963178
CAS RN: 444279-93-0
M. Wt: 273.292
InChI Key: MLIDMRNCKRLCTP-UHFFFAOYSA-N
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Description

(Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide, also known as BNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNPP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins and enzymes. This reaction can result in the inhibition of enzymatic activity and subsequent cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide is its high reactivity and selectivity, making it a useful reagent for organic synthesis. However, its potential toxicity and instability in aqueous solutions limit its use in certain applications.

Future Directions

There are several potential future directions for research involving (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide. One area of interest is the development of novel bioactive compounds using (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide as a key intermediate. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide and its potential applications in medicine and material science. Finally, the development of new synthetic methods for (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide could lead to improved efficiency and yield in its production.

Synthesis Methods

(Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of butyl cyanoacetate with 4-nitrobenzaldehyde to form the corresponding chalcone intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product, (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide.

Scientific Research Applications

(Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. It has been used as a key intermediate in the synthesis of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.

properties

IUPAC Name

(Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-3-8-16-14(18)12(10-15)9-11-4-6-13(7-5-11)17(19)20/h4-7,9H,2-3,8H2,1H3,(H,16,18)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIDMRNCKRLCTP-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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